Pibrozelesin (PF-06821497) is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), which are critical epigenetic readers that regulate the transcription of key oncogenes, including MYC. Unlike many standard BET inhibitors which exhibit rapid binding kinetics, Pibrozelesin was specifically designed for an exceptionally long target residence time. This feature results in durable, sustained inhibition of BET protein function, a critical attribute for maintaining pathway suppression in both in vitro and in vivo research models where compound concentrations may fluctuate over time.
Standard BET inhibitors, such as the widely used chemical probe JQ1, are characterized by rapid on- and off-rates, meaning they bind and unbind from their targets quickly. This necessitates maintaining high, continuous concentrations to ensure target engagement, which can be challenging in long-term cell culture and may lead to increased off-target effects or complex dosing schedules in vivo. Pibrozelesin's slow dissociation kinetics provide a key processability and experimental advantage: it remains bound to its target for extended periods, ensuring sustained biological effects even after the ambient concentration of the compound decreases. This makes it a more suitable tool for studies requiring durable target modulation, offering a clearer and more persistent biological response that is less dependent on the compound's pharmacokinetic profile.
Pibrozelesin was engineered for slow-off rate kinetics, a key differentiator from benchmark inhibitors. In a surface plasmon resonance (SPR) assay, Pibrozelesin demonstrated a dissociation half-life (t1/2) from the first bromodomain of BRD4 (BRD4(1)) of 200 minutes. This is substantially longer than the residence time of the widely used comparator JQ1, which has a reported half-life of less than one minute, indicating a much more transient binding interaction.
| Evidence Dimension | Dissociation Half-Life (t1/2) from BRD4(1) |
| Target Compound Data | 200 minutes (Pibrozelesin) |
| Comparator Or Baseline | JQ1 (< 1 minute) |
| Quantified Difference | >200-fold longer residence time |
| Conditions | Surface Plasmon Resonance (SPR) kinetic analysis. |
This prolonged target engagement ensures more sustained biological pathway inhibition in vivo and in long-term cellular assays, reducing the dependency on maintaining high plasma or media concentrations.
Pibrozelesin's extended residence time is complemented by high biochemical potency across the BET family. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, it inhibited BRD4(1) and BRD4(2) with IC50 values of 3.1 nM and 11 nM, respectively. This demonstrates potent pan-BET inhibition with a slight preference for the first bromodomain. For comparison, the benchmark inhibitor JQ1 shows IC50 values of 77 nM for BRD4(1) and 33 nM for BRD4(2), indicating Pibrozelesin is significantly more potent against BRD4(1) while maintaining strong activity at BRD4(2).
| Evidence Dimension | Biochemical IC50 (BRD4(1) / BRD4(2)) |
| Target Compound Data | 3.1 nM / 11 nM (Pibrozelesin) |
| Comparator Or Baseline | JQ1 (77 nM / 33 nM) |
| Quantified Difference | Pibrozelesin is ~25-fold more potent against BRD4(1) and ~3-fold more potent against BRD4(2) than JQ1. |
| Conditions | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical binding assay. |
This confirms Pibrozelesin is a highly potent inhibitor, ensuring that its primary advantage of long residence time is not a trade-off for reduced on-target biochemical activity.
The biochemical potency and long residence time of Pibrozelesin translate to superior activity in a cellular context. In the MV4-11 acute myeloid leukemia (AML) cell line, which is dependent on BET-regulated MYC expression, Pibrozelesin inhibited cell proliferation with an IC50 of 14 nM. This is more than 6-fold more potent than JQ1, which typically exhibits an IC50 in this cell line in the range of 90-100 nM.
| Evidence Dimension | Cell Proliferation Inhibition IC50 |
| Target Compound Data | 14 nM (Pibrozelesin) |
| Comparator Or Baseline | JQ1 (~90 nM) |
| Quantified Difference | ~6.4-fold higher cellular potency |
| Conditions | MV4-11 AML cell line proliferation assay (72h). |
Demonstrates that the compound's kinetic and biochemical advantages result in a significantly more potent functional outcome in a disease-relevant model, requiring lower concentrations to achieve a therapeutic effect.
Pibrozelesin's long residence time makes it an ideal candidate for in vivo animal models, particularly those requiring sustained suppression of BET-dependent gene expression (e.g., MYC) to achieve tumor growth inhibition. Its durable target engagement may allow for less frequent dosing schedules compared to inhibitors with rapid kinetics, providing a more consistent therapeutic effect and potentially improved tolerability.
For cellular experiments lasting several days or weeks, such as differentiation assays or long-term viability studies, Pibrozelesin provides continuous target suppression without the need for frequent media changes or compound replenishment. This ensures that the observed phenotype is due to sustained BET inhibition rather than fluctuations in target engagement caused by a rapidly dissociating compound.
As a tool compound with exceptionally slow off-rate kinetics, Pibrozelesin is highly valuable for PK/PD studies designed to uncouple plasma concentration from target occupancy. Researchers can use it to investigate the minimum duration of target engagement required to elicit a specific biological response, providing critical insights for the design of clinical drug candidates.